N1-(2-(cyclohex-1-en-1-yl)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide
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Description
The compound is a complex organic molecule with multiple functional groups. It contains a cyclohexene ring, an ethyl group, and a pyrroloquinoline group. The presence of these groups suggests that the compound could have interesting chemical properties and potential applications in various fields such as medicinal chemistry or materials science .
Molecular Structure Analysis
The molecular structure of the compound is likely to be quite complex due to the presence of multiple functional groups and a cyclic structure. The cyclohexene ring could impart some degree of rigidity to the molecule, while the ethyl and pyrroloquinoline groups could introduce additional complexity and potential sites for reactivity .Chemical Reactions Analysis
Again, without specific information, it’s hard to predict the exact chemical reactions this compound might undergo. The cyclohexene ring could potentially undergo reactions typical of alkenes, such as addition reactions. The pyrroloquinoline group might be involved in redox reactions or could act as a ligand in coordination chemistry .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the cyclohexene ring could affect the compound’s solubility and reactivity. The pyrroloquinoline group could also influence these properties .Mechanism of Action
Future Directions
The potential future directions for research on this compound would likely depend on its properties and potential applications. For example, if the compound shows promise in medicinal chemistry, future research could involve further studies to evaluate its efficacy and safety in biological systems .
properties
IUPAC Name |
N-[2-(cyclohexen-1-yl)ethyl]-N'-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c25-18-13-16-12-17(11-15-7-4-10-24(18)19(15)16)23-21(27)20(26)22-9-8-14-5-2-1-3-6-14/h5,11-12H,1-4,6-10,13H2,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUWSKPUQYGLJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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